molecular formula C18H19N7O B2497108 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1448073-10-6

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No. B2497108
CAS RN: 1448073-10-6
M. Wt: 349.398
InChI Key: QCJRIFFQKUALDL-UHFFFAOYSA-N
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Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive impairment associated with various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Supramolecular Chemistry and Materials Science

The aromatic character and hydrogen bonding ability of 1,2,3-triazoles make them valuable in supramolecular chemistry and materials science:

Bioconjugation and Chemical Biology

The compound’s structure lends itself to bioconjugation and chemical biology:

    Bioconjugation: Triazoles have been employed for site-specific bioconjugation, enabling the attachment of biomolecules to specific functional groups .

    Chemical Biology: Researchers have investigated the biological activities of 1,2,3-triazoles, including their interactions with enzymes and receptors .

1,2,3-Triazoles: Synthesis and Biological Application Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-3-2-4-15(11-14)23-7-9-24(10-8-23)18(26)16-5-6-17(22-21-16)25-13-19-12-20-25/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJRIFFQKUALDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-(m-tolyl)piperazin-1-yl)methanone

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